3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, with the chemical formula CHNO, is a compound known for its structural complexity and potential biological activity. This compound features a cyclopropyl group attached to a 2-hydroxyethylamino moiety, which is further linked to a benzonitrile group. Its molecular weight is approximately 216.28 g/mol, and it has been identified under CAS number 1248155-41-0 .
The chemical behavior of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be characterized by its reactivity towards electrophiles due to the presence of the benzonitrile group. The hydroxyl group in the 2-hydroxyethyl moiety can participate in hydrogen bonding and may affect the compound's solubility and reactivity in various solvents. Additionally, the amine functionality allows for possible reactions such as acylation or alkylation, which could be explored for further functionalization .
The synthesis of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product .
3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has potential applications in medicinal chemistry, particularly in drug development targeting opioid receptors. Its unique structure may allow for specific interactions within biological systems, making it a candidate for further pharmacological studies. Additionally, it could serve as a lead compound for designing new analgesics or modulators of neurotransmitter systems .
Interaction studies involving 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:
Such studies are essential for determining the therapeutic viability of this compound .
Several compounds share structural characteristics with 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | CHNO | Substituted at the para position of the benzonitrile |
| 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | CHNO | Ethyl group instead of cyclopropyl |
| 3-{[Cyclobutyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | CHNO | Cyclobutyl group instead of cyclopropyl |
The uniqueness of 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile lies in its specific cyclopropyl structure and its potential selectivity towards opioid receptors, which may differentiate it from other similar compounds that contain different alkyl groups or substituents .